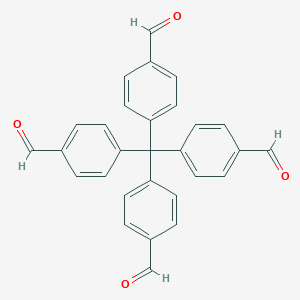

Tetrakis(4-formylphenyl)methane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[tris(4-formylphenyl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUMXIARBFRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514328 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617706-61-3 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Architectural Significance of a Tetrahedral Tecton

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-formylphenyl)methane

In the landscape of molecular engineering and materials science, the design of complex, functional supramolecular structures is paramount. Central to this endeavor is the use of rigid, well-defined molecular building blocks, often referred to as "tectons." Tetrakis(4-formylphenyl)methane (TFPM) has emerged as a cornerstone tecton due to its unique structural and chemical attributes. Possessing a perfectly tetrahedral geometry, TFPM consists of a central sp³-hybridized carbon atom bonded to four phenyl rings, each functionalized with a reactive aldehyde group at the para position. This precise three-dimensional arrangement makes it an invaluable precursor for constructing highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2]

The aldehyde functionalities serve as versatile chemical handles for forming robust covalent bonds, typically through imine condensation reactions, leading to crystalline networks with predictable topologies.[3][4] These resulting frameworks exhibit exceptional properties, including high thermal stability, large surface areas, and tunable porosity, making them prime candidates for applications in gas storage and separation, selective catalysis, and sensing.[1][5][6] This guide, intended for researchers and development scientists, provides a comprehensive overview of the synthesis, characterization, and scientific rationale behind the use of Tetrakis(4-formylphenyl)methane.

Synthesis: A Pathway to a Symmetrical Building Block

The most efficient and widely adopted synthesis of Tetrakis(4-formylphenyl)methane begins with a commercially available precursor, Tetrakis(4-bromophenyl)methane. The core of the synthetic strategy involves a quadruple halogen-metal exchange followed by electrophilic formylation. This method is advantageous as it often yields a crystalline product that can be purified without the need for column chromatography, a significant benefit for scalability and purity.[2]

Reaction Scheme

The overall transformation from the bromo-precursor to the final aldehyde product is illustrated below.

Caption: Synthetic route to Tetrakis(4-formylphenyl)methane.

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.[2]

Materials & Reagents:

-

Tetrakis(4-bromophenyl)methane

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Schlenk flask and standard glassware, oven-dried

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a 500 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Tetrakis(4-bromophenyl)methane (e.g., 5.0 g, 7.86 mmol). Seal the flask, and cycle between vacuum and an inert atmosphere (N₂) three times to ensure an oxygen-free environment.

-

Dissolution: Add 200 mL of anhydrous THF to the flask via cannula or syringe. Stir the mixture at room temperature until the solid is fully dissolved.

-

Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add n-butyllithium (2.5 M in hexanes, e.g., 14.1 mL, 35.4 mmol, 4.5 eq.) dropwise over 20 minutes using a syringe.

-

Expert Insight: This step is the most critical. The low temperature is essential to control the highly exothermic halogen-metal exchange reaction and prevent unwanted side reactions, such as the degradation of the organolithium intermediate. Anhydrous conditions are mandatory as organolithium reagents react violently with water.

-

-

Reaction Incubation: Stir the resulting mixture at -78 °C for an additional 45 minutes to ensure the complete formation of the tetralithiated intermediate.

-

Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (e.g., 5.0 mL, 64.5 mmol, 8.2 eq.) dropwise via syringe.

-

Expert Insight: DMF acts as the formylating agent. The lone pair on the nitrogen atom attacks the organolithium species, and subsequent collapse of the tetrahedral intermediate followed by acidic workup yields the aldehyde. An excess is used to ensure all four sites are formylated.

-

-

Warm-up: After the DMF addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approx. 16 hours).

-

Quenching & Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

-

Expert Insight: The bicarbonate wash is crucial for neutralizing any remaining acid and removing residual DMF.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane or ethyl acetate) to yield Tetrakis(4-formylphenyl)methane as a white or off-white crystalline solid. The high symmetry of the molecule facilitates crystallization, often precluding the need for chromatography.[2]

Structural and Purity Characterization

Confirming the identity and purity of the synthesized Tetrakis(4-formylphenyl)methane is a self-validating process where multiple analytical techniques provide complementary information.

Characterization Data Summary

| Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (s, 4H, -CHO), ~7.9 ppm (d, 8H, Ar-H), ~7.5 ppm (d, 8H, Ar-H) | Confirms proton environment and ratio |

| ¹³C NMR | Chemical Shift (δ) | ~192 ppm (C=O), ~150-130 ppm (Ar-C), ~65 ppm (Quaternary C) | Confirms carbon skeleton |

| FT-IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ (strong, C=O stretch), ~2820, 2720 cm⁻¹ (C-H aldehyde stretch) | Identifies key functional groups |

| Mass Spec. | Molecular Ion Peak | m/z ≈ 432.14 [M]⁺ | Confirms molecular weight[7][8] |

| Elemental | % Composition | C: 80.54%, H: 4.66%, O: 14.80% | Confirms elemental formula (C₂₉H₂₀O₄) |

In-depth Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the first line of analysis. The spectrum should be clean, showing two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet far downfield (around 10.0 ppm) is the unambiguous signature of the four equivalent aldehyde protons. The integration ratio of these peaks (1:2:2) confirms the structure. ¹³C NMR spectroscopy provides further validation, with a characteristic peak for the carbonyl carbon above 190 ppm and a unique signal for the central quaternary carbon around 65 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides definitive evidence of the aldehyde functional groups. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration. Additionally, two weaker bands near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet) are characteristic of the C-H bond stretch within the aldehyde group, confirming successful formylation.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing an exact mass that matches the theoretical value for C₂₉H₂₀O₄. This technique unequivocally verifies the molecular weight of the target compound.

Integrated Experimental Workflow

The synthesis and characterization process follows a logical, self-validating workflow. Each step builds upon the last, with analytical checks ensuring the success of the previous stage before proceeding.

Caption: Workflow from synthesis to characterization of TFPM.

Conclusion and Future Outlook

The synthesis of Tetrakis(4-formylphenyl)methane via the lithiation-formylation route is a robust and efficient method for producing a key building block in modern materials science. The tetrahedral symmetry and reactive aldehyde groups make TFPM an ideal candidate for the bottom-up construction of porous crystalline materials.[1][10] The straightforward purification and comprehensive characterization protocol ensure that researchers can obtain high-purity material, which is critical for achieving crystallinity in the resulting frameworks. As the demand for advanced materials for drug delivery, catalysis, and environmental remediation grows, the role of foundational tectons like TFPM will only become more significant, paving the way for the rational design of next-generation functional materials.

References

-

Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. Available from: [Link]

-

Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. MDPI. Available from: [Link]

-

Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis. Royal Society of Chemistry. Available from: [Link]

-

Derivatives of tetraphenylmethane and tetra- phenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Science Publishing. Available from: [Link]

-

A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. Royal Society of Chemistry. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. University of the Basque Country. Available from: [Link]

-

Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. National Institutes of Health. Available from: [Link]

-

(a,b) FT-IR spectra of tetrakis (4-ethylphenyl) methane, MI complex,... ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Tetrakis(4-formylphenyl)methane - Taskcm [taskcm.com]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

An In-Depth Technical Guide to Tetrakis(4-formylphenyl)methane: A Tetrahedral Building Block for Advanced Porous Materials

Introduction: The Architectural Significance of Tetrakis(4-formylphenyl)methane

In the landscape of materials science and drug development, the rational design of porous crystalline materials, such as Covalent Organic Frameworks (COFs), has opened new frontiers for applications ranging from gas storage to heterogeneous catalysis and targeted drug delivery. At the heart of these innovations lies the selection of molecular building blocks that dictate the final architecture and functionality of the material. Tetrakis(4-formylphenyl)methane, also known as TFPM, has emerged as a cornerstone C₄-symmetric building block. Its rigid, tetrahedral geometry, presenting four reactive aldehyde groups at its vertices, makes it an exemplary node for the construction of robust, three-dimensional (3D) porous networks with predictable topologies.

This guide provides an in-depth technical overview of Tetrakis(4-formylphenyl)methane, intended for researchers, scientists, and professionals in materials and drug development. We will delve into the synthetic protocols for this key molecule, its comprehensive characterization, and its application in the construction of 3D COFs, supported by field-proven insights and authoritative references.

Molecular Structure and Properties

Tetrakis(4-formylphenyl)methane is a stable organic compound with the molecular formula C₂₉H₂₀O₄ and a molecular weight of 432.47 g/mol [1]. The molecule's structure is defined by a central quaternary carbon atom bonded to four 4-formylphenyl groups in a tetrahedral arrangement. This specific geometry is crucial as it directs the formation of extended, non-planar networks when polymerized with complementary linear or planar linkers.

Caption: Molecular structure of Tetrakis(4-formylphenyl)methane (TFPM).

Synthesis and Purification

The synthesis of Tetrakis(4-formylphenyl)methane is typically achieved from its perhalogenated precursor, Tetrakis(4-bromophenyl)methane. The following protocol is adapted from established literature procedures and provides a reliable pathway to high-purity TFPM.

Experimental Protocol: Synthesis of Tetrakis(4-formylphenyl)methane

This two-step procedure involves a lithium-halogen exchange followed by formylation.

Step 1: Lithiation of Tetrakis(4-bromophenyl)methane

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical as organolithium reagents are highly reactive with atmospheric oxygen and moisture.

-

Reagent Charging: Dissolve Tetrakis(4-bromophenyl)methane (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithium-halogen exchange reaction and prevent side reactions.

-

Addition of n-Butyllithium: Slowly add n-butyllithium (n-BuLi, 4.4 eq) dropwise to the stirred solution over a period of 1 hour. The stoichiometry is crucial to ensure the replacement of all four bromine atoms.

Step 2: Formylation and Work-up

-

Formylating Agent: After stirring the mixture at -78 °C for an additional 2 hours, add anhydrous N,N-dimethylformamide (DMF, 8.0 eq) dropwise. DMF serves as the formyl group source.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Recrystallization

The crude product is typically purified by recrystallization to yield a white or off-white solid.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of dichloromethane (DCM) and hexane. The principle relies on the compound being highly soluble in hot DCM and poorly soluble in hexane.

-

Procedure: Dissolve the crude product in a minimal amount of hot DCM. Once fully dissolved, slowly add hexane until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Caption: Workflow for the synthesis and purification of TFPM.

Characterization of Tetrakis(4-formylphenyl)methane

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized TFPM before its use in constructing complex frameworks. The following data are characteristic of the pure compound.

| Technique | Observed Signal / Peak | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.03 (s, 4H) | Aldehydic protons (-CHO) |

| δ 7.92 (d, J=8.2 Hz, 8H) | Aromatic protons (ortho to -CHO) | |

| δ 7.49 (d, J=8.2 Hz, 8H) | Aromatic protons (meta to -CHO) | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 191.8 | Aldehydic carbon (C HO) |

| δ 152.8 | Aromatic carbon (C -CHO) | |

| δ 135.8 | Aromatic carbon (C -C(Ph)₃) | |

| δ 130.8 | Aromatic C H | |

| δ 130.2 | Aromatic C H | |

| δ 65.4 | Central quaternary carbon | |

| FT-IR (KBr, cm⁻¹) | ~2830, ~2730 | Aldehydic C-H stretch (Fermi resonance doublet)[2][3] |

| ~1700 | Strong C=O stretch (conjugated aldehyde)[2][3] | |

| ~1600, ~1500 | Aromatic C=C stretches | |

| Mass Spec. (ESI-MS) | m/z = 455.1251 | [M+Na]⁺ (Calculated for C₂₉H₂₀O₄Na: 455.1254) |

Note: NMR data is referenced from Guan et al., 2018. FT-IR data is based on typical values for aromatic aldehydes.

Application in 3D Covalent Organic Frameworks

The true utility of TFPM is realized when it is employed as a node in the synthesis of 3D COFs. The aldehyde functional groups readily undergo condensation reactions with primary amines to form robust imine linkages (-C=N-). This reaction is reversible, which is a key attribute for the "error-checking" mechanism that allows for the formation of highly crystalline, ordered frameworks rather than amorphous polymers[4].

Case Study: Synthesis of 3D-IL-COF-1

A representative example is the synthesis of a 3D imine-linked COF, designated 3D-IL-COF-1, through the condensation of TFPM with the linear linker p-phenylenediamine (PDA). This synthesis is notable for its use of an ionic liquid as the reaction medium, which can facilitate the formation of high-quality crystals under ambient conditions.

Causality of Method Selection:

-

Solvothermal/Ionothermal Synthesis: These methods provide the necessary energy for the reversible imine condensation reaction, allowing the system to reach thermodynamic equilibrium and form a crystalline, ordered structure. The sealed reaction vessel maintains pressure and prevents solvent loss at elevated temperatures[5].

-

Ionic Liquid Medium: Ionic liquids, such as 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([BMIm][NTf₂]), can act as both a solvent and a template. Their high viscosity and structured nature can help control the nucleation and growth of COF crystals, often leading to improved crystallinity and porosity compared to conventional organic solvents[6][7].

Experimental Protocol: Synthesis of 3D-IL-COF-1

-

Monomer Preparation: In a glass vial, add Tetrakis(4-formylphenyl)methane (TFPM, 1.0 eq) and p-phenylenediamine (PDA, 2.0 eq).

-

Solvent Addition: Add the ionic liquid, [BMIm][NTf₂], to the vial.

-

Homogenization: Sonicate the mixture for several minutes to ensure the monomers are well-dispersed.

-

Reaction: Seal the vial and place it in an oven at 120 °C for 72 hours. During this time, a polycrystalline powder will precipitate.

-

Work-up and Activation:

-

After cooling to room temperature, wash the collected solid repeatedly with anhydrous acetone to remove the ionic liquid and any unreacted monomers.

-

Perform a Soxhlet extraction with acetone for 24 hours to ensure complete purification.

-

Activate the COF by drying under high vacuum at an elevated temperature (e.g., 150 °C) to remove any guest molecules from the pores.

-

The resulting 3D-IL-COF-1 exhibits a five-fold interpenetrated diamondoid (dia) net topology, high thermal stability, and permanent porosity, making it suitable for applications such as selective gas capture.

Caption: Formation of a 3D COF from TFPM and a linear diamine linker.

Conclusion and Future Outlook

Tetrakis(4-formylphenyl)methane is a versatile and indispensable building block in the field of reticular chemistry. Its well-defined tetrahedral geometry and reactive aldehyde functionalities provide a robust platform for the bottom-up construction of highly ordered, three-dimensional porous materials. The ability to precisely control the architecture of these materials at the molecular level opens up vast possibilities for tailoring their properties for specific, high-value applications.

For professionals in drug development, COFs synthesized from TFPM and its derivatives offer exciting potential as highly stable, porous carriers for controlled drug release, with the ability to tune pore size and internal surface chemistry to optimize drug loading and release kinetics. For researchers in materials science, the continued exploration of new linker molecules to combine with TFPM will undoubtedly lead to novel 3D frameworks with unprecedented topologies and functionalities for catalysis, separations, and sensing. The protocols and data presented in this guide serve as a foundational resource for harnessing the potential of this remarkable molecular building block.

References

-

Guan, X., Li, H., Ma, Y., Xue, M., Fang, Q., Yan, Y., Valtchev, V., & Qiu, S. (2018). Three-Dimensional Covalent Organic Frameworks from Tetrahedral Building Blocks. Journal of the American Chemical Society, 140(12), 4494–4498. [Link]

-

Li, Z., Li, H., Guan, X., Tang, J., Yusran, Y., Li, Z., Xue, M., Fang, Q., Yan, Y., Valtchev, V., & Qiu, S. (2017). Three-Dimensional Ionic Covalent Organic Frameworks for Rapid, Reversible, and Selective Ion Exchange. Journal of the American Chemical Society, 139(49), 17771–17774. [Link]

-

Guan, X., Ma, Y., Li, H., Yusran, Y., Xue, M., Fang, Q., Yan, Y., Valtchev, V., & Qiu, S. (2018). Fast, Ambient Temperature and Pressure Ionothermal Synthesis of Three-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society, 140(12), 4494-4498. [Link]

-

Zhang, Y., Duan, J., Ma, D., Li, H., & Liu, Z. (2020). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society, 142(8), 3848-3855. [Link]

-

Dalapati, S., Jin, E., Addicoat, M., Heine, T., & Jiang, D. (2016). A 3D Covalent Organic Framework with a 9-fold Interpenetrated Diamond Net. Angewandte Chemie International Edition, 55(4), 1436-1440. [Link]

-

Zhang, Y., & Zhan, X. (2022). Covalent Organic Frameworks with Ionic Liquid-Moieties (ILCOFs): Structures, Synthesis, and CO2 Conversion. Molecules, 27(20), 6958. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link]

-

LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Kuhn, P., Antonietti, M., & Thomas, A. (2008). Synthesis of Two-Dimensional Covalent Organic Frameworks in Ionic Liquids. Angewandte Chemie International Edition, 47(18), 3450-3453. [Link]

-

Ascherl, L., Sick, T., Margraf, J. T., Lapidus, S. H., Döblinger, M., Hettstedt, C., Karaghiosoff, K., Clark, T., & Bein, T. (2016). A Covalent Organic Framework with Pre-installed Thiophene-Based Radical Cations. Journal of the American Chemical Society, 138(26), 8121–8124. [Link]

-

Kandambeth, S., Mallick, A., Lukose, B., Karak, S., & Banerjee, R. (2012). Construction of Covalent Organic Frameworks by Covalent Self-Assembly. Angewandte Chemie International Edition, 51(51), 12810-12814. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Covalent Organic Frameworks with Ionic Liquid-Moieties (ILCOFs): Structures, Synthesis, and CO2 Conversion | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of Tetrakis(4-formylphenyl)methane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Tetrakis(4-formylphenyl)methane, a key building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Tetrakis(4-formylphenyl)methane, with the chemical formula C₂₉H₂₀O₄ and a molecular weight of 432.47 g/mol , possesses a unique tetrahedral structure.[1][2][3][4] This geometry is pivotal to its function in creating three-dimensional porous networks. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this linker before its incorporation into larger, more complex architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Tetrakis(4-formylphenyl)methane. Due to the molecule's high degree of symmetry, the NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of Tetrakis(4-formylphenyl)methane is anticipated to exhibit two distinct signals corresponding to the aldehyde and aromatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 4H | Aldehyde (-CHO) |

| ~7.9 | Doublet | 8H | Aromatic (ortho to -CHO) |

| ~7.4 | Doublet | 8H | Aromatic (meta to -CHO) |

Rationale and Interpretation:

The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet at approximately 10.0 ppm. This is consistent with data from structurally related compounds containing the 4-formylphenyl moiety, where the aldehyde proton signal is observed at 10.39 ppm.[5]

The phenyl protons will be split into a classic AA'BB' system. For simplicity, this is often observed as two doublets. The protons ortho to the electron-withdrawing aldehyde group are more deshielded and will appear further downfield (around 7.9 ppm) compared to the protons meta to the aldehyde group (around 7.4 ppm). The integration of these signals will be in a 1:2:2 ratio for the aldehyde, ortho-aromatic, and meta-aromatic protons, respectively. The expected chemical shifts for the aromatic protons are informed by the known spectra of other tetraphenylmethane derivatives.[6][7]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Tetrakis(4-formylphenyl)methane in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR should be used. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to the molecule's symmetry, only a few distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~153 | Quaternary Aromatic (C-CHO) |

| ~136 | Quaternary Aromatic (C-Ph) |

| ~131 | Aromatic (CH, ortho to -CHO) |

| ~130 | Aromatic (CH, meta to -CHO) |

| ~65 | Central Quaternary Carbon (C(Ph)₄) |

Rationale and Interpretation:

The carbonyl carbon of the aldehyde is the most deshielded and will appear at the downfield end of the spectrum, typically around 192 ppm. The aromatic region will show four distinct signals: two for the protonated carbons and two for the quaternary carbons. The central quaternary carbon, bonded to four phenyl rings, is expected to have a chemical shift around 65 ppm, a characteristic value for sp³-hybridized carbons in such an environment. The predicted chemical shifts are based on analogous data from tetraphenylmethane and tetrakis(4-bromophenyl)methane.[6]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment should be performed. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can take from several minutes to a few hours depending on the sample concentration and instrument sensitivity.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and corrected. Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in Tetrakis(4-formylphenyl)methane.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1210 | Medium | C-C Stretch (Aromatic-Aldehyde) |

| ~830 | Strong | para-Disubstituted Benzene C-H Bend (Out-of-plane) |

Rationale and Interpretation:

The most prominent feature in the FT-IR spectrum will be the strong absorption band around 1700 cm⁻¹, characteristic of the carbonyl (C=O) stretch of the aldehyde group.[5] The presence of the aldehyde is further confirmed by the appearance of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as a Fermi doublet, which arises from the aldehyde C-H stretch. The aromatic nature of the compound is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1500 cm⁻¹ region. A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a para-disubstituted benzene ring. The core vibrations of the tetraphenylmethane structure can be compared to the spectra of related compounds like tetrakis(4-ethylphenyl)methane.[8]

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For solid samples like Tetrakis(4-formylphenyl)methane, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder with minimal sample preparation.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Tetrakis(4-formylphenyl)methane.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Tetrakis(4-formylphenyl)methane - Taskcm [taskcm.com]

- 3. Tetrakis (4-formylphenyl)methane - CD Bioparticles [cd-bioparticles.net]

- 4. 4-[tris(4-formylphenyl)methyl]benzaldehyde | 617706-61-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. figshare.com [figshare.com]

- 7. Triphenylmethane(519-73-3) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrakis(4-formylphenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Tetrakis(4-formylphenyl)methane (TFPM). As a molecule of significant interest in the development of covalent organic frameworks (COFs) and other advanced materials, a thorough understanding of its thermal behavior is paramount for its application in fields requiring high thermal resilience.

Introduction to Tetrakis(4-formylphenyl)methane (TFPM)

Tetrakis(4-formylphenyl)methane, with the chemical formula C₂₉H₂₀O₄, is a tetrahedral organic compound featuring a central carbon atom bonded to four 4-formylphenyl groups.[1] This unique three-dimensional structure makes it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of porous organic materials like COFs.[1][2] These materials have shown promise in gas storage, catalysis, and separation processes.[1]

While specific thermal analysis data for pure Tetrakis(4-formylphenyl)methane is not extensively available in public literature, the thermal stability of COFs and other polymers synthesized from this molecule provides strong evidence of its robust thermal nature. For instance, a microporous organic framework, JUC-Z12, synthesized from tetra(4-formylphenyl)methane and 3,3′-diaminobenzidine, exhibits high thermal stability, with no significant weight loss observed below 400 °C.[3]

Thermal Stability Analysis: Insights from Related Structures

Given the limited direct data on TFPM, we can infer its thermal properties by examining its derivatives and the materials synthesized from it. The tetrahedral core of tetraphenylmethane is known for its rigidity and thermal stability. Polymers and COFs derived from TFPM consistently demonstrate high decomposition temperatures, often exceeding 400°C. This suggests that the parent molecule, TFPM, likely possesses a high degree of thermal stability.

| Material | Monomers | Decomposition Temperature (TGA) | Reference |

| JUC-Z12 | Tetrakis(4-formylphenyl)methane, 3,3′-diaminobenzidine | > 400 °C | [3] |

| 3D Covalent Organic Framework | Tetrakis(4-formylphenyl)methane, Hydrazine | ~450 °C | |

| Imine-based COF (COF-300) | Tetra-(4-anilyl)methane, Terephthalaldehyde | up to 490 °C |

This table presents data from materials synthesized using TFPM or its close analogs to provide an estimated range of its thermal stability.

Understanding Thermal Decomposition: A Mechanistic Perspective

The thermal decomposition of complex organic molecules like TFPM in an inert atmosphere typically involves the cleavage of the weakest chemical bonds at elevated temperatures. For TFPM, the decomposition process would likely initiate at the formyl groups or the bonds connecting the phenyl rings to the central carbon.

The anticipated decomposition pathway would involve a multi-step process:

-

Initial Decomposition: The initial weight loss would likely be attributed to the loss of the formyl groups (-CHO), potentially through decarbonylation (loss of carbon monoxide).

-

Core Structure Breakdown: At higher temperatures, the more stable tetraphenylmethane core would begin to degrade, leading to the formation of various aromatic fragments.

-

Char Formation: As the decomposition proceeds, a stable carbonaceous char is expected to form.

The specific decomposition products would likely include carbon monoxide, benzene, and other substituted aromatic compounds. The exact composition of these products would depend on the experimental conditions, such as the heating rate and the atmospheric environment.

Experimental Protocol for Thermal Analysis of Tetrakis(4-formylphenyl)methane

To definitively determine the thermal stability and decomposition profile of TFPM, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the gold standard.

Instrumentation and Self-Validating System

The use of a simultaneous TGA-DSC instrument is highly recommended. This allows for the concurrent measurement of mass change (TGA) and heat flow (DSC) on the same sample under identical conditions, providing a comprehensive and self-validating thermal profile.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Ensure the TFPM sample is of high purity and has been properly dried to remove any residual solvents, which could interfere with the analysis.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum). A smaller sample size helps to minimize thermal gradients within the sample.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty, tared reference crucible on the reference balance.

-

Seal the furnace and begin purging with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min). This is crucial to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes to ensure thermal stability.

-

Ramp the temperature from 30 °C to a final temperature of 800 °C at a constant heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results and accurate kinetic analysis.

-

Hold the sample at the final temperature for a short period (e.g., 5 minutes) to ensure complete decomposition.

-

-

Data Acquisition and Analysis:

-

Continuously record the sample weight, sample temperature, and differential heat flow throughout the experiment.

-

The TGA data will be plotted as weight percent versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (Td5%).

-

The DSC data will be plotted as heat flow versus temperature. Endothermic and exothermic events, such as melting, crystallization, or decomposition, will be observed as peaks.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to study the intrinsic thermal stability of the molecule. In the presence of oxygen, oxidative decomposition would occur at lower temperatures, providing a different and less fundamental thermal profile.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can improve resolution but significantly increase the experiment duration.

-

Sample Mass: A small sample mass is chosen to ensure uniform heating and to prevent any heat and mass transfer limitations that could obscure the true decomposition kinetics.

Visualization of Experimental Workflow and Logical Relationships

Caption: Postulated thermal decomposition pathway of TFPM.

Conclusion

While direct experimental data on the thermal stability of pure Tetrakis(4-formylphenyl)methane is limited, evidence from its derivatives and resulting polymers strongly suggests a high degree of thermal robustness, with decomposition likely commencing above 400 °C. The provided experimental protocol offers a robust framework for researchers to precisely determine its thermal properties. A comprehensive understanding of the thermal behavior of TFPM is essential for its effective utilization in the design and synthesis of next-generation materials for demanding applications.

References

-

CD Bioparticles. Tetrakis (4-formylphenyl)methane. Retrieved from [Link]

-

ResearchGate. Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Tetrakis(4-formylphenyl)methane: A Technical Guide for Researchers

An In-depth Exploration of Solvent Interactions and Practical Methodologies for Characterization

Foreword: The Crucial Role of Solubility in Advanced Material Synthesis

In the realm of advanced materials, particularly in the burgeoning field of Covalent Organic Frameworks (COFs), the precise control over precursor solubility is not merely a matter of convenience but a cornerstone of rational design and successful synthesis. Tetrakis(4-formylphenyl)methane, a tetrahedral building block of significant interest, presents a unique solubility profile that dictates its reactivity and the ultimate structural integrity of the resulting frameworks. This guide provides a comprehensive technical overview of the solubility of Tetrakis(4-formylphenyl)methane in organic solvents, offering both theoretical underpinnings and actionable experimental protocols for researchers, scientists, and professionals in drug development and materials science. Our focus extends beyond a simple tabulation of data to an elucidation of the underlying principles and the provision of robust, self-validating methodologies for in-house determination.

Molecular Architecture and its Influence on Solubility

Tetrakis(4-formylphenyl)methane possesses a distinctive three-dimensional structure, with a central tetrahedral carbon atom bonded to four phenyl rings, each functionalized with a formyl group at the para position. This molecular architecture is the primary determinant of its solubility characteristics.

The large, nonpolar surface area contributed by the four phenyl rings suggests a preference for nonpolar organic solvents. However, the presence of four polar aldehyde (-CHO) groups introduces the capacity for dipole-dipole interactions and hydrogen bonding with suitable solvent molecules. This dual nature—a nonpolar core with polar extremities—results in a nuanced solubility profile that can be exploited by the discerning researcher.

The aromatic core of tetraphenylmethane derivatives generally imparts solubility in a range of organic solvents[1]. The overall solubility is a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Qualitative Solubility Profile: Insights from Synthetic Chemistry

Based on a review of synthetic procedures, the following solvents have been successfully used, indicating at least moderate solubility of Tetrakis(4-formylphenyl)methane under the specified reaction conditions:

| Solvent System | Application Context | Reference |

| 1,4-Dioxane | Synthesis of COF-320 | [2] |

| 1,4-Dioxane / Acetic Acid | Synthesis of COFs at room temperature | [3] |

| 1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([BMIm][NTf2]) | Ionothermal synthesis of 3D-IL-COFs | [3] |

This information provides a valuable starting point for solvent selection in various applications. It is noteworthy that solvent mixtures, often including an acidic catalyst like acetic acid, are frequently employed to enhance solubility and facilitate the desired chemical transformations.

Predicting Solubility: A Chemoinformatic Approach

In the absence of comprehensive experimental data, computational methods can offer valuable predictive insights into the solubility of organic compounds. Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches, such as the general solubility equation, can estimate solubility by analyzing the molecule's structural properties and its interactions with different solvents[4]. These in silico tools can aid in the rational selection of solvents for experimental screening, thereby saving time and resources[5][6].

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data for their specific applications, direct experimental measurement is indispensable. The following section provides detailed, step-by-step protocols for determining the solubility of Tetrakis(4-formylphenyl)methane using two widely accepted analytical techniques: UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC).

The "Shake-Flask" Method: Achieving Equilibrium

The foundational step for most solubility determinations is the preparation of a saturated solution using the shake-flask method. This technique ensures that the solvent is in equilibrium with the solid solute.

Protocol:

-

Add an excess amount of Tetrakis(4-formylphenyl)methane to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. An orbital shaker or rotator is recommended.

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant for analysis, ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., PTFE) is recommended.

Quantification by UV-Visible Spectroscopy

UV-Visible spectroscopy is a rapid and straightforward method for determining the concentration of a chromophoric compound in solution. Tetrakis(4-formylphenyl)methane, with its aromatic rings and aldehyde groups, exhibits strong UV absorbance.

Workflow for UV-Vis Solubility Determination:

Sources

Computational Modeling of Tetrakis(4-formylphenyl)methane: A Technical Guide for Researchers

Abstract

Tetrakis(4-formylphenyl)methane (TFPM) is a cornerstone tetrahedral building block in the design of advanced supramolecular structures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] Its rigid tetrahedral geometry and reactive formyl groups make it a versatile component for creating highly porous and functional materials.[1] Understanding the conformational landscape, electronic properties, and dynamic behavior of the isolated TFPM molecule is paramount for predicting its assembly into larger architectures and for the rational design of novel materials with tailored properties. This in-depth technical guide provides a comprehensive overview of the computational methodologies for modeling the structure and dynamics of TFPM. It is intended for researchers, scientists, and drug development professionals who are leveraging computational tools to explore the world of molecular self-assembly and materials science.

Introduction: The Significance of Tetrakis(4-formylphenyl)methane in Supramolecular Chemistry

Tetrakis(4-formylphenyl)methane is an organic compound characterized by a central carbon atom bonded to four phenyl groups, each of which is functionalized with a formyl (aldehyde) group at the para position.[1] This unique structure imparts a three-dimensional, tetrahedral geometry, making it a highly sought-after building block for the construction of complex molecular architectures.[1] The formyl groups serve as reactive sites for forming covalent bonds, typically imine linkages, with complementary amine-functionalized molecules, leading to the formation of extended, porous networks.[1]

The ability to predict the behavior of TFPM at the molecular level through computational modeling is a powerful tool for accelerating the discovery of new materials.[2] By understanding the intrinsic properties of this fundamental unit, researchers can gain insights into the factors that govern the formation and stability of larger supramolecular assemblies. This guide will delve into the theoretical and practical aspects of modeling TFPM, with a focus on providing actionable protocols and explaining the rationale behind the chosen computational approaches.

Foundational Concepts: Understanding the TFPM Molecule

Before embarking on computational studies, it is essential to have a solid understanding of the key characteristics of the TFPM molecule.

Chemical and Physical Properties

A summary of the key properties of TFPM is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C29H20O4 | [3] |

| Molecular Weight | 432.47 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in many organic solvents | [5] |

| CAS Number | 617706-61-3 | [3][4] |

Conformational Flexibility

While often depicted as a static, rigid tetrahedron, the TFPM molecule possesses a degree of conformational flexibility arising from the rotation of the phenyl rings around the central carbon-phenyl bonds. The relative orientations of the four formylphenyl arms can influence the molecule's overall shape and its interactions with other molecules. The primary goal of a conformational analysis is to identify the low-energy conformers and the energy barriers that separate them. This information is crucial for understanding how the molecule might adapt its shape during self-assembly processes.

Quantum Mechanical Modeling: Unveiling the Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules with a good balance between accuracy and computational cost.[6][7] For a molecule of the size of TFPM, DFT is the method of choice for obtaining reliable geometric and electronic data.

Protocol for DFT Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure.

Step-by-Step Protocol:

-

Initial Structure Generation:

-

Construct an initial 3D model of TFPM using molecular building software (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry cleanup using a simple molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

DFT Calculation Setup:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is required.

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational expense.[6]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimizations of molecules containing C, H, and O atoms.[6] For higher accuracy, a larger basis set like 6-311+G(2d,p) can be employed.

-

Solvation Model: To account for the influence of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used.[8] This is particularly important if the molecule is intended to be studied in a solution-phase environment.

-

Optimization Algorithm: Use the default geometry optimization algorithm provided by the software, which is typically a quasi-Newton method.

-

-

Execution and Analysis:

-

Run the DFT calculation.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a stable point on the potential energy surface.

-

Analyze the optimized geometry, including bond lengths, bond angles, and dihedral angles.

-

Exploring the Conformational Landscape

Due to the rotational freedom of the phenyl rings, TFPM can exist in multiple conformations. A thorough conformational search is necessary to identify the global minimum energy structure and other low-energy conformers.

Workflow for Conformational Search:

Caption: Workflow for performing a computational conformational analysis.

Key Electronic Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to further characterize the molecule.

| Property | Description | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the molecule's electronic excitability and its potential for charge transfer interactions. |

| Electrostatic Potential (ESP) Map | A visualization of the electrostatic potential on the electron density surface of the molecule. | Reveals the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions. |

| Mulliken or Natural Population Analysis (NPA) Charges | Provides a measure of the partial atomic charges on each atom in the molecule. | Useful for understanding the charge distribution and for parameterizing force fields for molecular dynamics simulations. |

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to study its dynamic behavior over time.[9] MD simulations are particularly useful for understanding how the molecule behaves in a solvent and for exploring its conformational flexibility on a longer timescale than is practical with DFT.

Force Field Parameterization: The Foundation of Accurate MD Simulations

MD simulations rely on a set of mathematical functions and associated parameters, collectively known as a force field, to describe the potential energy of the system.[10] While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for common biomolecules, they may lack accurate parameters for novel molecules like TFPM. Therefore, a crucial step is to develop and validate a force field for TFPM.

Workflow for Force Field Parameterization:

Caption: A typical workflow for parameterizing a molecular mechanics force field.

Detailed Steps for Parameterization:

-

Partial Atomic Charges: Derive partial atomic charges by fitting to the electrostatic potential calculated from DFT. The Restrained Electrostatic Potential (RESP) fitting procedure is a commonly used method for this purpose.

-

Bond and Angle Parameters: The equilibrium bond lengths and angles can be taken directly from the DFT-optimized geometry. The force constants can be derived from the vibrational frequencies calculated at the DFT level.

-

Dihedral Parameters: This is often the most challenging part of the parameterization. It involves scanning the potential energy surface as a function of the rotation around each flexible dihedral angle using DFT. The resulting energy profiles are then used to fit the parameters of the dihedral term in the force field.

-

Lennard-Jones Parameters: The Lennard-Jones parameters, which describe the van der Waals interactions, can typically be assigned by analogy to similar atom types in existing well-parameterized force fields (e.g., the General Amber Force Field - GAFF).

Protocol for MD Simulation of TFPM in Solution

Once a reliable force field is in hand, MD simulations can be performed to study the behavior of TFPM in a solvent.

Step-by-Step Protocol:

-

System Setup:

-

Place the optimized TFPM molecule in the center of a simulation box.

-

Solvate the molecule with a chosen solvent (e.g., water, chloroform) using a program like GROMACS or AMBER's tleap.

-

Add counter-ions if the molecule is charged to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform an energy minimization of the entire system to remove any bad contacts between the solute and solvent molecules.

-

Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT) conditions.

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT) conditions until the density and potential energy of the system have stabilized.

-

-

Production Simulation:

-

Run the simulation for a sufficiently long time (typically nanoseconds to microseconds) to sample the conformational space of the molecule and to obtain meaningful statistics on its dynamic properties.

-

-

Analysis of Trajectories:

-

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the molecule.

-

Radial Distribution Functions (RDFs): To characterize the solvation shell of the molecule.

-

Dihedral Angle Distributions: To analyze the conformational preferences of the phenyl rings.

-

Conclusion and Future Directions

The computational modeling of Tetrakis(4-formylphenyl)methane provides a powerful avenue for understanding the fundamental properties of this important supramolecular building block. By combining quantum mechanical calculations and molecular dynamics simulations, researchers can gain detailed insights into its structure, electronics, and dynamics. This knowledge is invaluable for the rational design of new materials with tailored properties for applications in gas storage, catalysis, and sensing.

Future work in this area could focus on developing more advanced, polarizable force fields to better capture the subtle electronic effects that can influence molecular self-assembly. Additionally, multiscale modeling approaches that bridge the gap between the atomistic scale and the mesoscale will be crucial for simulating the formation of large, complex supramolecular architectures. As computational power continues to grow, we can expect that in silico design and screening of TFPM-based materials will become an increasingly integral part of the materials discovery pipeline.

References

-

Gomberg, M. On Tetraphenylmethane. J. Am. Chem. Soc.1898 , 20 (10), 773-780. [Link]

-

Karplus, M.; McCammon, J. A. Molecular dynamics simulations of biomolecules. Nat. Struct. Biol.2002 , 9 (9), 646-652. [Link]

-

Jorgensen, W. L.; Tirado-Rives, J. The OPLS [optimized potentials for liquid simulations] potential functions for proteins, energy minimizations for crystals of cyclic peptides and crambin. J. Am. Chem. Soc.1988 , 110 (6), 1657-1666. [Link]

-

Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98 (7), 5648-5652. [Link]

-

Parr, R. G.; Yang, W. Density-Functional Theory of Atoms and Molecules; Oxford University Press: New York, 1989. [Link]

-

Wang, J.; Wolf, R. M.; Caldwell, J. W.; Kollman, P. A.; Case, D. A. Development and testing of a general amber force field. J. Comput. Chem.2004 , 25 (9), 1157-1174. [Link]

-

Lindner, M.; Valášek, M.; Homberg, J.; Mayor, M. Importance of the Anchor Group Position (Para versus Meta) in Tetraphenylmethane Tripods: Synthesis and Self-Assembly Features. Chem. Eur. J.2016 , 22 (38), 13548-13559. [Link]

-

Jelfs, K. E. Computational modeling to assist in the discovery of supramolecular materials. Ann. N. Y. Acad. Sci.2022 , 1518 (1), 106-119. [Link]

-

Berardi, R.; Zannoni, C. Computational design of supramolecular materials. J. Chem. Phys.2020 , 153 (19), 190902. [Link]

-

Tomasi, J.; Mennucci, B.; Cammi, R. Quantum Mechanical Continuum Solvation Models. Chem. Rev.2005 , 105 (8), 2999-3094. [Link]

-

Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. J. Phys. Chem. B2009 , 113 (18), 6378-6396. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational modeling to assist in the discovery of supramolecular materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational Modeling of Supramolecular Metallo-organic Cages–Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. mdpi.com [mdpi.com]

- 7. Simulating Electron Transfer Reactions in Solution: Radical-Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Early Synthetic Routes of Tetrakis(4-formylphenyl)methane

Introduction: The Emergence of a Tetrahedral Tectonic

Tetrakis(4-formylphenyl)methane (TFPM) is a highly symmetrical, tetra-functionalized aromatic molecule that has garnered significant interest as a versatile building block, or "tecton," in the field of supramolecular chemistry and materials science.[1] Its rigid, tetrahedral geometry makes it an ideal component for the construction of complex, three-dimensional structures such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[2] These materials exhibit remarkable properties, including high porosity and thermal stability, rendering them suitable for applications in gas storage, catalysis, and selective separations. This guide provides a detailed exploration of the seminal, early synthetic routes to this pivotal compound, offering insights into the chemical strategies and experimental considerations that paved the way for its widespread use.

The foundational challenge in synthesizing TFPM lies in the controlled, tetra-functionalization of a central methane core in a para-selective manner. Early approaches to this and other tetrasubstituted tetraphenylmethane derivatives were built upon the pioneering work of chemists like Moses Gomberg, who first synthesized the parent tetraphenylmethane in 1898.[3] This guide will focus on two of the most significant early strategies for the preparation of TFPM: the oxidation of a readily accessible methylated precursor and the functionalization of a halogenated tetraphenylmethane intermediate.

Route 1: Oxidation of Tetrakis(4-methylphenyl)methane

One of the most direct and efficient early methods for the synthesis of Tetrakis(4-formylphenyl)methane involves the oxidation of its tetra(methyl) precursor, Tetrakis(4-methylphenyl)methane. This approach is advantageous as it builds the core tetraphenylmethane structure first and then introduces the desired aldehyde functionality in a later step.

Synthetic Strategy Overview

This strategy is a two-step process that begins with the synthesis of the tetramethylated precursor, followed by its oxidation to the tetra-aldehyde. The key to this route is the selective oxidation of the benzylic methyl groups to aldehydes without over-oxidation to carboxylic acids or degradation of the tetraphenylmethane core.

Caption: Synthetic pathway for TFPM via the oxidation of Tetrakis(4-methylphenyl)methane.

Step 1: Synthesis of Tetrakis(4-methylphenyl)methane

The synthesis of the tetramethyl precursor can be achieved through a Grignard reaction, a classic method for forming carbon-carbon bonds.[4] In this case, p-tolylmagnesium bromide is reacted with a suitable carbon electrophile, such as carbon tetrachloride.

Experimental Protocol: Synthesis of Tetrakis(4-methylphenyl)methane

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once the reaction is self-sustaining, the remaining 4-bromotoluene solution is added at a rate that maintains a gentle reflux.

-

Reaction with Carbon Tetrachloride: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of carbon tetrachloride in anhydrous diethyl ether is then added dropwise with vigorous stirring.

-

Work-up and Purification: Upon completion of the addition, the reaction mixture is stirred for several hours at room temperature and then refluxed. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/chloroform, to yield Tetrakis(4-methylphenyl)methane as a white solid.

Step 2: Oxidation to Tetrakis(4-formylphenyl)methane

A notable early method for the oxidation of the benzylic methyl groups to aldehydes is the use of ceric ammonium nitrate (CAN). This reagent offers good selectivity for the oxidation of electron-rich aromatic compounds and their alkyl substituents.

Experimental Protocol: Oxidation of Tetrakis(4-methylphenyl)methane

-

Reaction Setup: Tetrakis(4-methylphenyl)methane is dissolved in a mixture of acetonitrile and water. The reaction flask is placed in a constant temperature bath.

-

Addition of Oxidant: A solution of ceric ammonium nitrate (CAN) in aqueous acetonitrile is added portion-wise to the stirred solution of the starting material over a period of several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to give the crude product. Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent to afford Tetrakis(4-formylphenyl)methane as a crystalline solid.

| Reagent/Parameter | Value/Condition |

| Starting Material | Tetrakis(4-methylphenyl)methane |

| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) |

| Solvent | Acetonitrile/Water |

| Reaction Temperature | 25-50 °C |

| Typical Yield | 60-70% |

Route 2: Formylation of Tetrakis(4-bromophenyl)methane

An alternative and widely employed early strategy involves the synthesis of a tetra-halogenated precursor, Tetrakis(4-bromophenyl)methane (TBPM), followed by the introduction of the formyl groups. This route offers the advantage of utilizing a stable and readily accessible intermediate.

Synthetic Strategy Overview

This pathway consists of the synthesis of the tetrabrominated core, followed by a halogen-metal exchange and subsequent formylation. The success of this route hinges on the efficient and complete conversion of the four bromo-substituents to the desired aldehyde functionality.

Caption: Synthetic pathway for TFPM via the formylation of Tetrakis(4-bromophenyl)methane.

Step 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM)

The precursor, TBPM, can be synthesized by the direct electrophilic bromination of tetraphenylmethane. The para-directing effect of the phenyl substituents and the steric hindrance at the ortho positions favor the formation of the desired tetra-para-substituted product.

Experimental Protocol: Synthesis of Tetrakis(4-bromophenyl)methane

-

Reaction Setup: Tetraphenylmethane is dissolved in a suitable solvent such as carbon disulfide or dichloromethane in a flask protected from light.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of tetraphenylmethane. A catalytic amount of iron powder or iodine can be used to facilitate the reaction. The reaction is typically carried out at room temperature.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred until the bromine color disappears. The reaction is then quenched by washing with a solution of sodium bisulfite to remove any unreacted bromine. The organic layer is washed with water and brine, dried over anhydrous calcium chloride, and the solvent is evaporated. The crude product is purified by recrystallization from a solvent such as glacial acetic acid or a mixture of chloroform and ethanol to give TBPM as a white crystalline solid.

Step 2: Formylation of Tetrakis(4-bromophenyl)methane

The conversion of the aryl bromide to an aldehyde can be effectively achieved via a lithium-halogen exchange reaction followed by quenching with an appropriate formylating agent, typically N,N-dimethylformamide (DMF).[5]

Experimental Protocol: Formylation of Tetrakis(4-bromophenyl)methane

-

Lithiation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a solution of Tetrakis(4-bromophenyl)methane in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of n-butyllithium in hexanes is then added dropwise via syringe. The reaction mixture is stirred at this temperature for a few hours to ensure complete lithium-halogen exchange.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is then extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield Tetrakis(4-formylphenyl)methane.

| Reagent/Parameter | Value/Condition |

| Starting Material | Tetrakis(4-bromophenyl)methane (TBPM) |

| Lithium Source | n-Butyllithium (n-BuLi) |

| Formylating Agent | N,N-Dimethylformamide (DMF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | 50-65% |

Conclusion and Future Perspectives

The early synthetic routes to Tetrakis(4-formylphenyl)methane laid the essential groundwork for the development of advanced porous materials. Both the oxidation of Tetrakis(4-methylphenyl)methane and the formylation of Tetrakis(4-bromophenyl)methane represent robust and reliable methods for accessing this important tetrahedral building block. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.

The principles of electrophilic aromatic substitution, Grignard reactions, selective oxidation, and organometallic chemistry are all elegantly demonstrated in these early syntheses. As the demand for functional materials continues to grow, the foundational chemistry detailed in this guide remains highly relevant. Future research in this area may focus on developing more sustainable and atom-economical synthetic methods, potentially utilizing catalytic C-H activation or other green chemistry approaches to further streamline the synthesis of Tetrakis(4-formylphenyl)methane and its derivatives.

References

- Fournier, J.-H.; Wang, X.; Wuest, J. D. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Can. J. Chem.2011, 89 (2), 168-177.

- Lu, J.; Zhang, J. Facile synthesis of azo-linked porous organic frameworks via reductive homocoupling for selective CO2 capture. Chem. Commun.2014, 50 (78), 11532-11535.

- García, F.; et al.

- Gomberg, M. On Tetraphenylmethane. J. Am. Chem. Soc.1898, 20 (10), 773–780.

- Wojtas, M.; et al. Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer. Polymers2020, 12 (11), 2548.

- E-EROS Encyclopedia of Reagents for Organic Synthesis. Grignard Reagents.

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

- Royal Society of Chemistry. Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group.

- Wikipedia. Grignard reagent.

- Sciencemadness Discussion Board.

- Schall, A.; Reiser, O. The formylation of arylmetal reagents. Science of Synthesis2006, 25, 587-604.

- ResearchGate. a) Synthesis scheme of PAF-1 from tetrakis(4-bromophenyl)methane and VOC adsorption behavior.

- Lee, S.-K.; et al. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. J.

- Semantic Scholar. tetraphenylmethane.

- Organic Chemistry Portal.

- Polymers. Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. 2022, 14, 887.

- BYJU'S. Electrophilic Substitution Reaction Mechanism.

- Han, J.-W.; Peng, X.-S.; Wong, H. N. C. Synthesis of tetraphenylene derivatives and their recent advances.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations on Tetrakis(4-formylphenyl)methane

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrakis(4-formylphenyl)methane (TFPM) is a tetrahedral building block of significant interest, primarily for its role as a monomer in the synthesis of advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] Its rigid, three-dimensional structure is fundamental to creating materials with applications in gas storage, catalysis, and separation.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of the isolated TFPM molecule is paramount to predicting the characteristics of the resulting bulk materials. This guide provides an in-depth technical protocol for performing and interpreting quantum chemical calculations on TFPM, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its core properties.

Introduction: The "Why" Behind the Calculation

Before embarking on any computational study, it is critical to define the scientific question. For a molecule like TFPM, the primary motivations for quantum chemical calculations are:

-